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molecular formula C10H10N2O3 B4949695 N-allyl-3-nitrobenzamide

N-allyl-3-nitrobenzamide

Cat. No. B4949695
M. Wt: 206.20 g/mol
InChI Key: UVHPFKJMRJSXSX-UHFFFAOYSA-N
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Patent
US06555711B1

Procedure details

Step 1′ A 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a 24/40 adapter fitted with a thermometer, an argon inlet adapter, and a 250-mL pressure-equalizing addition funnel fitted with a glass stopper was purged with argon. The flask was charged with 3-nitrobenzoyl chloride (J) 112.0 g (0.6035 mol) and 850 mL of dichloromethane, and then cooled with an ice-water bath. The addition funnel was charged with triethylamine 93.0 mL (0.667 mol) and allylamine (K) 50.0 mL (0.666 mol), and this solution was then added dropwise to the reaction mixture over ca. 2.5 h while the reaction temperature was maintained at 0-4° C. The addition funnel was then rinsed with two 5-mL portions of dichloromethane. The resulting turbid pale orange-pink reaction mixture was allowed to slowly warm to and stir at room temperature. After 16.5 h, 600 mL of 1N HCL was added to the turbid bright yellow solution over 30 sec and the biphasic mixture was transferred to a separatory funnel. The reaction flask was rinsed with three 100-mL portions of 1:1 CH2Cl2: 1N HCl and the organic phase was separated and washed with 500 mL of saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford 122 g (98% crude yield) of a pale yellow solid. The crude product was recrystallized from 450 mL of toluene to afford 113 g (91 % yield) of N-allyl-3-nitrobenzamide (L) as a powdery pale yellow solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two
Quantity
93 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].C(N(CC)CC)C.[CH2:20]([NH2:23])[CH:21]=[CH2:22]>ClCCl>[CH2:20]([NH:23][C:7](=[O:8])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH:21]=[CH2:22]

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
112 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
850 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 (± 2) °C
Stirring
Type
CUSTOM
Details
stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 24/40 adapter fitted with a thermometer, an argon inlet adapter, and a 250-mL pressure-equalizing addition funnel
CUSTOM
Type
CUSTOM
Details
fitted with a glass stopper
CUSTOM
Type
CUSTOM
Details
was purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice-water bath
ADDITION
Type
ADDITION
Details
this solution was then added dropwise to the reaction mixture over ca. 2.5 h while the reaction temperature
Duration
2.5 h
WASH
Type
WASH
Details
The addition funnel was then rinsed with two 5-mL portions of dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to and
ADDITION
Type
ADDITION
Details
600 mL of 1N HCL was added to the turbid bright yellow solution over 30 sec
Duration
30 s
CUSTOM
Type
CUSTOM
Details
the biphasic mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
The reaction flask was rinsed with three 100-mL portions of 1:1 CH2Cl2
CUSTOM
Type
CUSTOM
Details
1N HCl and the organic phase was separated
WASH
Type
WASH
Details
washed with 500 mL of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 122 g (98% crude yield) of a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 450 mL of toluene

Outcomes

Product
Details
Reaction Time
16.5 h
Name
Type
product
Smiles
C(C=C)NC(C1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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